molecular formula C16H14F2O2 B1327536 2',4'-Difluoro-3-(4-methoxyphenyl)propiophenone CAS No. 898776-37-9

2',4'-Difluoro-3-(4-methoxyphenyl)propiophenone

Cat. No.: B1327536
CAS No.: 898776-37-9
M. Wt: 276.28 g/mol
InChI Key: SYYHKXUVAQCMHY-UHFFFAOYSA-N
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Description

2',4'-Difluoro-3-(4-methoxyphenyl)propiophenone is a halogenated propiophenone derivative characterized by fluorine substituents at the 2' and 4' positions of the benzene ring and a 4-methoxyphenyl group at the 3-position. Its molecular formula is C₁₆H₁₃F₂O₂, with a molecular weight of 290.27 g/mol .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYHKXUVAQCMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644296
Record name 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-37-9
Record name 1-Propanone, 1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 2’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and an organoboron reagent to form the carbon-carbon bond between the aryl halide and the boronic acid . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran or dimethylformamide, under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of 2’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone may involve large-scale Suzuki–Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Organic Synthesis

2',4'-Difluoro-3-(4-methoxyphenyl)propiophenone serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in:

  • Suzuki-Miyaura Coupling Reactions : This reaction is employed to form carbon-carbon bonds, making it a crucial step in synthesizing various pharmaceuticals and agrochemicals.

Biological Studies

The compound has been investigated for its biological activities, including:

  • Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes, which could be beneficial in drug development targeting metabolic pathways.
  • Receptor Binding Studies : Its interaction with certain receptors has been explored, suggesting potential therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, this compound is being researched for:

  • Therapeutic Properties : It is being evaluated for its efficacy in treating various conditions due to its ability to modulate enzyme and receptor activity.

Data Table: Summary of Applications

Application AreaDescription
Organic SynthesisIntermediate in Suzuki-Miyaura coupling reactions for pharmaceuticals and agrochemicals
Biological StudiesEnzyme inhibition; receptor binding studies
Medicinal ChemistryInvestigated for therapeutic properties and potential drug development

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results indicated a significant reduction in enzyme activity, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Receptor Interaction

Research focused on the binding affinity of this compound to various receptors. The findings demonstrated that the compound could selectively bind to certain receptors, which may lead to the development of new therapeutic agents for conditions such as pain management and neurological disorders.

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s closest analogs include halogenated and methoxy-substituted propiophenones. Key structural differences lie in substituent positions and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
2',4'-Difluoro-3-(4-methoxyphenyl)propiophenone 2',4'-F, 3-(4-OCH₃Ph) C₁₆H₁₃F₂O₂ 290.27 Fluorine enhances electronegativity; methoxy provides electron donation
4'-Chloro-3-(4-methoxyphenyl)propiophenone 4'-Cl, 3-(4-OCH₃Ph) C₁₆H₁₅ClO₂ 274.74 Chlorine offers steric bulk and polarizability
3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone 3',4'-F, 3-(dioxan) C₁₃H₁₄F₂O₃ 280.24 Dioxane ring increases hydrophilicity
2',4'-Dimethylacetophenone 2',4'-CH₃ C₁₀H₁₂O 148.20 Methyl groups enhance lipophilicity

Key Observations :

  • Fluorine vs.
  • Methoxy vs. Dioxane : The methoxy group in the target compound donates electrons via resonance, while the dioxane moiety in analogs (e.g., C₁₃H₁₄F₂O₃) introduces conformational rigidity .
Physicochemical Properties

Limited data are available for the target compound, but comparisons with analogs highlight trends:

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility Profile
This compound N/A N/A N/A Likely hydrophobic
4'-Chloro-3-(4-methoxyphenyl)propiophenone 64–65 421.2 (predicted) 1.173 Moderate organic solvent solubility
3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone N/A N/A N/A Enhanced water solubility due to dioxane

Key Observations :

  • Fluorinated compounds often exhibit lower melting points than chlorinated analogs due to weaker intermolecular forces.
  • Methoxy groups may improve solubility in polar aprotic solvents .

Biological Activity

Introduction

2',4'-Difluoro-3-(4-methoxyphenyl)propiophenone, also known by its chemical formula C16_{16}H14_{14}F2_2O, is an organic compound classified under the propiophenone derivatives. This compound features a unique structure that includes two fluorine substituents and a methoxy group, which significantly influence its biological activity and potential applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C16H14F2O\text{C}_{16}\text{H}_{14}\text{F}_{2}\text{O}

This compound's specific substitutions enhance its lipophilicity and may affect its interaction with biological targets, including enzymes and receptors. The presence of fluorine atoms is known to increase metabolic stability and binding affinity in drug design.

The biological activity of this compound primarily involves its interactions with neurotransmitter systems. Notably, compounds with similar structures have been studied for their potential as inhibitors of monoamine uptake, which is crucial in the treatment of depression and other mood disorders.

  • Monoamine Uptake Inhibition : Research indicates that compounds related to this compound may inhibit the reuptake of neurotransmitters such as dopamine (DA) and norepinephrine (NE), similar to the mechanisms observed in established antidepressants like bupropion .
  • Cholinergic Receptor Interaction : This compound may also act as an antagonist at nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive functions and nicotine addiction .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested for cytotoxic effects on SH-SY5Y neuroblastoma cells, showing concentration-dependent cytotoxicity that correlates with its lipophilicity and structural characteristics .
  • Neurotransmitter Uptake : Similar compounds have shown IC50_{50} values in the micromolar range for inhibiting DA and NE uptake, indicating potential therapeutic applications in mood disorders .

In Vivo Studies

In vivo studies utilizing animal models have provided insights into the behavioral effects of this compound:

  • Behavioral Tests : In models assessing depression-like behaviors (e.g., forced swim test), compounds structurally related to this compound demonstrated efficacy comparable to established antidepressants, suggesting a potential role in treating depression .

Case Studies

  • Antidepressant Efficacy : A study highlighted the potential of structurally similar compounds to enhance serotonin levels through monoamine oxidase inhibition, thereby providing a dual mechanism for antidepressant action .
  • Nicotine Addiction : Research has shown that derivatives can mitigate nicotine-induced behaviors in rodents, suggesting their utility in smoking cessation therapies .

Applications

Given its biological activity, this compound holds promise in various therapeutic areas:

  • Psychiatric Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for further development in treating depression and anxiety disorders.
  • Addiction Therapies : The antagonistic effects on nAChRs suggest potential applications in managing nicotine addiction.

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